N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
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Overview
Description
N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine is an organic compound that features a bromobenzyl group attached to an ethylethane-1,2-diamine backbone
Mechanism of Action
Target of Action
The primary target of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure . This interaction is studied using spectrofluorimetry .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal architecture of microtubules . This disruption can lead to the inhibition of cancer cell proliferation and a strong inhibition of the clonogenic potential of aggressively metastatic breast tumor cell lines .
Result of Action
The compound’s action results in a peculiar type of disruption of normal microtubule architecture . This disruption inhibits cancer cell viability and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with ethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under mild conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Benzyl-substituted ethylethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with cellular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine
- N1-(3-fluorobenzyl)-N1-ethylethane-1,2-diamine
- N1-(3-methylbenzyl)-N1-ethylethane-1,2-diamine
Uniqueness
N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMDMHAMGOGFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-43-7 |
Source
|
Record name | N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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